4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Description
Propriétés
IUPAC Name |
4-bromo-1-(oxan-4-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSDCYKWVXMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679703 | |
| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040377-02-3 | |
| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction Components and Conditions
-
- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
- 4-bromo-2-chlorobenzonitrile (used in related intermediates preparation)
-
- Bis(triphenylphosphine)palladium(II) chloride or palladium(II) acetate
- Catalyst loading can be as low as 0.5 to 2 mol%, preferably 0.6 to 0.8 mol%, reducing cost and environmental impact.
Base:
- Sodium carbonate or sodium hydroxide
-
- Tetrahydrofuran (THF) combined with water or mixed solvents such as THF-toluene-water or acetonitrile-water.
- Phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be used to enhance reaction rates.
-
- Reactions are generally carried out at room temperature to moderate heating (0-80°C) depending on the solvent system.
- Stirring times vary from 30 minutes to several hours to ensure complete conversion.
Reaction Workup and Isolation
- After completion, solvents are often distilled to near dryness.
- Addition of water precipitates the product, facilitating isolation.
- Further purification may involve ethanol addition and filtration to obtain crystalline product.
- The use of biphasic solvent systems (e.g., acetonitrile-water) allows easy phase separation and product isolation without distillation.
Protection and Functional Group Manipulation
- The tetrahydro-2H-pyran group serves as a protecting group for the pyrazole nitrogen.
- Protection is typically introduced by reacting pyrazole derivatives with dihydropyran under acidic conditions.
- Deprotection (if required) can be achieved by mild acidic hydrolysis.
Reduction and Coupling Agents in Synthesis
- Reduction steps involving sodium borohydride in ethanol are employed to convert intermediates to desired alcohol or amine functionalities.
- Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) are used in amide bond formation steps when synthesizing related intermediates.
Summary Data Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester |
| Key Reaction | Suzuki-Miyaura cross-coupling |
| Catalyst | Pd(PPh3)2Cl2 or Pd(OAc)2 (0.5–2 mol%) |
| Base | Sodium carbonate, sodium hydroxide |
| Solvent System | THF-water, THF-toluene-water, acetonitrile-water with phase transfer catalyst (TBAB) |
| Temperature | Room temperature to 80°C |
| Reaction Time | 0.5 to several hours |
| Isolation Method | Distillation to dryness, water precipitation, ethanol recrystallization |
| Protection Group | Tetrahydro-2H-pyran (introduced via dihydropyran under acidic conditions) |
| Reduction Agent | Sodium borohydride in ethanol |
| Coupling Agents | EDCI, HOBt, DIPEA |
Research Findings and Optimization Notes
- The catalyst loading can be minimized to reduce cost without compromising yield, as low as 0.6–0.8 mol% Pd(OAc)2 was found effective.
- Use of biphasic solvent systems simplifies product isolation and reduces solvent waste.
- Phase transfer catalysts improve reaction efficiency in Suzuki coupling.
- Mild reduction conditions prevent degradation of sensitive functional groups.
- Protection with tetrahydropyran is stable under Suzuki coupling conditions, enabling multi-step synthesis without premature deprotection.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Pyrazole oxides are the major products.
Reduction Reactions: The major product is 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
Applications De Recherche Scientifique
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and analogous compounds:
Key Observations :
- These groups enhance solubility in polar solvents but may reduce cell permeability. Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group () introduces lipophilicity, whereas the THP group balances lipophilicity and hydrogen-bonding capacity.
Spectroscopic and Physical Properties
- ¹H NMR Shifts : The THF-substituted derivative () shows distinct peaks at δ 5.92 (pyrazole-H) and δ 7.57 (Ar-H), whereas sulfonamide-containing analogs () exhibit downfield-shifted NH protons (δ 9.02–11.06) due to hydrogen bonding .
- Melting Points: Sulfonamide derivatives (Compounds 16–18) have higher melting points (129–201°C) compared to non-sulfonamide analogs, reflecting stronger intermolecular interactions .
Activité Biologique
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 231.09 g/mol
- CAS Number : 1040377-02-3
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of its potential as an antimalarial agent and its interactions with various biological targets.
1. Antimalarial Activity
Research indicates that pyrazole derivatives can exhibit significant antimalarial properties. For instance, compounds similar to 4-bromo derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that modifications in the pyrazole ring could enhance metabolic stability and aqueous solubility, which are crucial for in vivo efficacy .
The biological activity is believed to involve inhibition of specific enzymes related to parasite metabolism. For example, compounds targeting PfATP4, a sodium pump essential for parasite survival, have shown promising results in preclinical models . The incorporation of polar functional groups into the pyrazole structure may improve solubility and bioavailability, thereby enhancing overall efficacy.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
Study 1: Antiparasitic Efficacy
In a study involving various pyrazole derivatives, it was found that specific substitutions on the pyrazole ring significantly affected their antiparasitic activity. The most potent analogs exhibited EC values in the low micromolar range against P. falciparum .
| Compound | EC (μM) | Comments |
|---|---|---|
| Compound A | 0.064 | High potency against PfATP4 |
| Compound B | 0.577 | Moderate activity; lower metabolic stability |
| 4-Bromo derivative | TBD | Under investigation |
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that certain pyrazole derivatives could reduce parasitemia significantly when administered at effective doses. The reduction in parasitemia was attributed to the inhibition of gamete development, preventing transmission to mosquitoes .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of pyrazole derivatives:
- Metabolic Stability : Modifications that enhance metabolic stability were shown to correlate with improved efficacy in vivo.
- Aqueous Solubility : Compounds with higher solubility demonstrated better absorption and distribution profiles.
The findings suggest that further structural optimization could yield even more effective antimalarial agents based on the pyrazole scaffold.
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. A key step is the introduction of the tetrahydro-2H-pyran group via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using 4-bromo-1H-pyrazole as a precursor. For example, bromine at the 4-position of pyrazole acts as a leaving group, enabling coupling with boronic esters or other nucleophiles to attach the tetrahydro-pyran moiety . Additional steps may include protecting group strategies to ensure regioselectivity, followed by deprotection and purification using column chromatography .
Q. How is the compound characterized after synthesis?
Characterization employs a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (1H, 13C, and 2D methods) confirms the substitution pattern and purity.
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography resolves the three-dimensional structure, particularly for derivatives with complex stereochemistry .
- High-performance liquid chromatography (HPLC) assesses purity, especially for intermediates prone to byproduct formation .
Advanced Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom at the 4-position of pyrazole is critical for enabling transition-metal-catalyzed reactions. Its electronegativity and size make it an effective leaving group in Suzuki-Miyaura couplings, facilitating bond formation with aryl/heteroaryl boronic acids. For instance, Ichikawa et al. (2010) demonstrated that 4-bromo-1H-pyrazole derivatives undergo efficient coupling with arylboronic acids to yield bipyrazole systems, a strategy applicable to the target compound . The bromine also allows for sequential functionalization, such as halogen exchange (e.g., Br to I) for further diversification .
Q. What are the challenges in achieving regioselectivity during functionalization?
Regioselectivity issues arise due to competing reactive sites on the pyrazole ring. For example, functionalizing the 4-bromo position while preserving the tetrahydro-pyran group requires careful optimization of reaction conditions (e.g., temperature, catalyst loading). Competing C-3 or C-5 bromination can occur if protecting groups are not used. Studies highlight the use of bulky ligands in palladium catalysts to direct coupling to the desired position . Additionally, steric hindrance from the tetrahydro-pyran group can influence selectivity in nucleophilic substitution reactions .
Q. What role does the tetrahydro-2H-pyran group play in biological activity?
The tetrahydro-pyran moiety enhances metabolic stability and influences pharmacokinetic properties by increasing lipophilicity and resistance to oxidative degradation. Structural comparisons (e.g., with non-pyran-containing analogs) reveal that this group improves binding affinity to enzymes like alcohol dehydrogenase, likely through hydrophobic interactions with active-site residues . In medicinal chemistry, such modifications are leveraged to optimize drug candidates for improved bioavailability and target engagement .
Q. Are there contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data often stem from structural variations in derivatives. For example, indazole-based analogs with trifluoromethyl groups exhibit stronger inhibitory effects on liver alcohol dehydrogenase compared to pyrazole-only derivatives, suggesting that adjacent substituents modulate activity . Contradictions may also arise from assay conditions (e.g., enzyme source, substrate concentration), emphasizing the need for standardized protocols when comparing results across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
